molecular formula C12H10I2 B145650 Diphenyliodonium iodide CAS No. 2217-79-0

Diphenyliodonium iodide

Cat. No.: B145650
CAS No.: 2217-79-0
M. Wt: 408.02 g/mol
InChI Key: WQIRVUAXANLUPO-UHFFFAOYSA-M
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Description

Diphenyliodonium iodide is an organoiodine compound with the molecular formula C12H12I2. It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for most iodine compounds. This compound is known for its utility in organic synthesis, particularly as an oxidizing agent and a photoinitiator.

Mechanism of Action

Target of Action

Diphenyliodonium iodide is an organic compound commonly used in catalysts and photoinitiators . It has been found to interact with various targets, including enzymes involved in the phenylpropanoid pathway . These enzymes include phenylalanine ammonia lyase (PAL), cinnamate-4 hydroxylase (C4H), and 4-coumarate coenzyme A ligase (4CL) . These enzymes play crucial roles in the biosynthesis of various secondary metabolites in plants .

Mode of Action

This compound acts by inhibiting the activities of major enzymes in the phenylpropanoid pathway . It limits the levels of PAL, C4H, and 4CL transcription and lowers the contents of related metabolites . It also restrains the downstream transcription level of curcumin synthase (CURS), which significantly impacts the synthesis of bisdemethoxycurcumin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . By inhibiting key enzymes in this pathway, this compound can significantly affect the production of these metabolites .

Pharmacokinetics

It’s known that this compound is used as an inhibitor of the production of reactive oxygen species (ros) and shows critical pharmacological activities .

Result of Action

The primary result of this compound’s action is the inhibition of bisdemethoxycurcumin accumulation in fresh-cut yam . This is achieved through the suppression of the phenylpropanoid pathway and bisdemethoxycurcumin biosynthesis . The total bisdemethoxycurcumin in fresh-cut yam treated with this compound is markedly inhibited .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium iodide can be synthesized through several methods. One common method involves the reaction of iodosobenzene and iodoxybenzene in the presence of a base such as sodium hydroxide. The reaction mixture is stirred for 24 hours, followed by the addition of potassium iodide to precipitate this compound . The reaction conditions are typically mild, and the product is obtained in good yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is crucial, especially when used in applications such as photoinitiators.

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium iodide undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include peroxides and other oxidizing agents. The reactions are typically carried out under mild conditions.

    Substitution Reactions: Nucleophiles such as amines, thiols, and carboxylates are commonly used. The reactions often require the presence of a base to facilitate the substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

Diphenyliodonium iodide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as both an oxidizing agent and a photoinitiator. This dual functionality makes it particularly valuable in applications that require both properties, such as in the production of advanced materials and in photodynamic therapy.

Properties

IUPAC Name

diphenyliodanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIRVUAXANLUPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Diphenyliodonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10944820
Record name Diphenyliodanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-79-0
Record name Diphenyliodonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyliodonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyliodanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyliodonium iodide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium iodide
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Diphenyliodonium iodide
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Diphenyliodonium iodide
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Reactant of Route 6
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